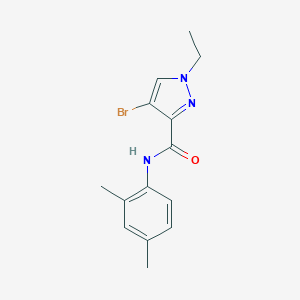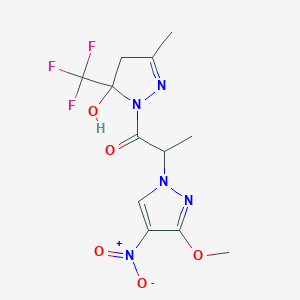![molecular formula C17H17BrN4O3 B280202 4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B280202.png)
4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an attractive candidate for various research purposes. In
Aplicaciones Científicas De Investigación
4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties, and can inhibit the growth and proliferation of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from damage. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in lab experiments is its potent anti-cancer properties. This makes it an attractive candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities for use in experiments.
Direcciones Futuras
There are several future directions for research on 4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. One area of research is the development of new cancer therapies based on this compound. Another area of research is the study of its neuroprotective properties, and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to explore the potential limitations and challenges associated with the synthesis and production of this compound.
Métodos De Síntesis
The synthesis of 4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves several steps. The first step is the preparation of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, which is then reacted with 4-bromo-2,6-dimethyl-3-nitropyridine to form the corresponding ester. This ester is then reduced to the alcohol using lithium aluminum hydride, followed by reaction with 1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindole-2-carboxylic acid to form the final product.
Propiedades
Fórmula molecular |
C17H17BrN4O3 |
|---|---|
Peso molecular |
405.2 g/mol |
Nombre IUPAC |
4-bromo-N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H17BrN4O3/c1-6-13(18)14(19-21(6)2)15(23)20-22-16(24)11-7-3-4-8(10-5-9(7)10)12(11)17(22)25/h3-4,7-12H,5H2,1-2H3,(H,20,23) |
Clave InChI |
GLYFZMQSXUISGI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NN2C(=O)C3C4C=CC(C3C2=O)C5C4C5)Br |
SMILES canónico |
CC1=C(C(=NN1C)C(=O)NN2C(=O)C3C4C=CC(C3C2=O)C5C4C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280119.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280121.png)
![1-ethyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280126.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280128.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280130.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280131.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280134.png)
![2-ethyl 4-methyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B280136.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280137.png)
![dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B280139.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280141.png)

